molecular formula C15H32INO2 B12011708 N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-octanaminium iodide CAS No. 137525-59-8

N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-octanaminium iodide

Cat. No.: B12011708
CAS No.: 137525-59-8
M. Wt: 385.32 g/mol
InChI Key: XKTFHHNKPITGGN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-octanaminium iodide is a quaternary ammonium compound. It is known for its unique chemical structure, which includes a methoxy group, a ketone group, and a long alkyl chain. This compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-octanaminium iodide typically involves the reaction of N,N-dimethyl-1-octanamine with 4-methoxy-4-oxobutyl iodide. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production may also include additional steps such as distillation and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-octanaminium iodide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or cyanide ions (CN-) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-octanaminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of surfactants and detergents.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-octanaminium iodide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and ion transport .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-dodecanaminium iodide
  • N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-hexadecanaminium iodide

Uniqueness

N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-octanaminium iodide is unique due to its specific alkyl chain length, which influences its solubility, membrane interaction, and overall chemical behavior. Compared to its analogs with longer or shorter alkyl chains, this compound may exhibit different biological activities and physicochemical properties .

Properties

CAS No.

137525-59-8

Molecular Formula

C15H32INO2

Molecular Weight

385.32 g/mol

IUPAC Name

(4-methoxy-4-oxobutyl)-dimethyl-octylazanium;iodide

InChI

InChI=1S/C15H32NO2.HI/c1-5-6-7-8-9-10-13-16(2,3)14-11-12-15(17)18-4;/h5-14H2,1-4H3;1H/q+1;/p-1

InChI Key

XKTFHHNKPITGGN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](C)(C)CCCC(=O)OC.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.